methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate
Description
Methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate is a heterocyclic compound featuring a benzoate ester core linked to a 1,3-thiazole ring. The thiazole moiety is substituted at the 2-position with an amide group connected to a 1-methyl-1H-pyrazole ring. The methyl ester enhances lipophilicity, while the amide and thiazole groups may facilitate hydrogen bonding and target binding .
Properties
IUPAC Name |
methyl 4-[2-[(2-methylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-20-13(7-8-17-20)14(21)19-16-18-12(9-24-16)10-3-5-11(6-4-10)15(22)23-2/h3-9H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHLEAZNQMVLHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 1-methyl-1H-pyrazole, the pyrazole ring is formed through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting α-haloketones with thiourea under basic conditions.
Amidation: The pyrazole and thiazole intermediates are then coupled through an amidation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: Finally, the benzoate ester is introduced via esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound can be explored for its potential as an enzyme inhibitor or receptor modulator due to the presence of the pyrazole and thiazole rings, which are known to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The heterocyclic rings are common motifs in drug design, contributing to the compound’s bioactivity.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the pyrazole and thiazole rings.
Mechanism of Action
The mechanism of action of methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate involves its interaction with specific molecular targets. The pyrazole and thiazole rings can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Methyl 4-(1-Methyl-1H-pyrazol-5-yl)benzoate (CAS 179057-12-6)
- Structure : Simpler analogue lacking the thiazole-amido substituent.
- Properties : Reduced molecular weight (302.35 g/mol vs. ~383.40 g/mol for the target compound) and lower polarity due to absence of the amide and thiazole groups.
- Applications : Used as an intermediate in organic synthesis but lacks the complexity for advanced pharmacological targeting .
- Structure : Feature a 1,3-thiazol-5-yl group substituted with aryl acetamide moieties (e.g., phenyl, fluorophenyl, bromophenyl).
- Key Differences :
- Thiazole substitution at the 5-position (vs. 4-position in the target compound).
- Acetamide linker (vs. pyrazole-amido in the target). Activity: Demonstrated docking with enzymes (e.g., α-glucosidase), suggesting the thiazole-amide scaffold’s relevance in enzyme inhibition .
C1–C7 Quinoline-Piperazine Benzoates () Structure: Benzoate esters linked to quinoline via a piperazine-carbonyl group. Key Differences:
- Quinoline and piperazine moieties (vs. thiazole and pyrazole in the target).
- Higher molecular weight (~500 g/mol) and increased rigidity.
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (6d, ) Structure: Pyrazole core with tetrazole-thio and propanoyl substituents. Key Differences:
- Tetrazole-thio group (vs. thiazole-amido in the target).
- Lower melting point (173.1°C) compared to thiazole-containing compounds, which often exhibit higher thermal stability .
Physicochemical and Pharmacological Comparison
Key Findings from Research
- Positional Isomerism : The thiazole substitution position (4- vs. 5-) significantly impacts bioactivity. For example, 9a–9e (thiazol-5-yl) showed stronger α-glucosidase inhibition than analogues with substitutions at other positions .
- Amide Linkers : Pyrazole-amido groups (target compound) may enhance target selectivity compared to aryl-acetamide linkers (9a–9e) due to steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
